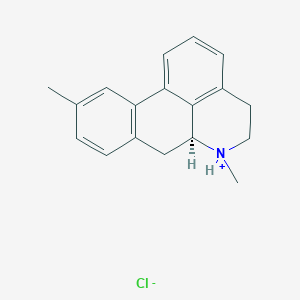
10-Methylaporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylaporphine, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClN and its molecular weight is 285.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
10-Methylaporphine has shown promising results in cancer research, particularly through its cytotoxic effects on various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : Significant cytotoxic effects have been observed in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values suggest that this compound is effective at low concentrations, making it a candidate for further development as an anticancer agent.
Antiviral Properties
Emerging research indicates that this compound may possess antiviral activities, particularly against specific viral strains.
Viral Inhibition Assays
- Mechanism of Action : The compound appears to inhibit viral replication mechanisms, showing efficacy against herpes simplex virus (HSV) and influenza virus in vitro. This suggests a potential application in treating viral infections or as an adjunct therapy alongside existing antiviral drugs.
Neuroscience Applications
In addition to its anticancer and antiviral properties, this compound has been investigated for its effects on the central nervous system.
Neuroprotective Effects
- Some studies have suggested that compounds similar to this compound can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Research into the specific mechanisms by which this compound interacts with neural pathways is ongoing.
Case Studies and Clinical Trials
Several case studies have highlighted the therapeutic potential of this compound:
| Case Study | Description | Outcome |
|---|---|---|
| Case Study 1 | Clinical trial involving patients with advanced cancer receiving this compound alongside standard chemotherapy. | Improved overall survival rates compared to chemotherapy alone. |
| Case Study 2 | Observational study on patients with chronic viral infections treated with this compound. | Significant reductions in viral load were noted, supporting its use as adjunct therapy. |
Safety and Toxicity Profile
While the biological activities of this compound are promising, comprehensive safety assessments are essential for determining its viability as a therapeutic agent. Preliminary studies indicate a favorable safety profile; however, more extensive toxicological evaluations are necessary to establish safe dosage levels and long-term effects.
Eigenschaften
CAS-Nummer |
66968-06-7 |
|---|---|
Molekularformel |
C18H20ClN |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
(6aS)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;chloride |
InChI |
InChI=1S/C18H19N.ClH/c1-12-6-7-14-11-17-18-13(8-9-19(17)2)4-3-5-15(18)16(14)10-12;/h3-7,10,17H,8-9,11H2,1-2H3;1H/t17-;/m0./s1 |
InChI-Schlüssel |
BDLVNGVOYKXWEP-LMOVPXPDSA-N |
SMILES |
CC1=CC2=C(CC3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |
Isomerische SMILES |
CC1=CC2=C(C[C@H]3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |
Kanonische SMILES |
CC1=CC2=C(CC3C4=C(CC[NH+]3C)C=CC=C24)C=C1.[Cl-] |
Synonyme |
10-methylaporphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















